Menthyl formate

概要

説明

C11H20O2 . It is a clear, colorless liquid with a pleasant, minty aroma, derived from menthol and formic acid. This compound is widely used in various industries, including flavor and fragrance, pharmaceuticals, and cosmetics.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Menthyl formate can be synthesized through the esterification of menthol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The process may also involve the use of molecular sieves to remove water, driving the equilibrium towards the formation of the ester.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong base or acid to yield menthol and formic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce menthol.

Oxidation: Oxidation reactions are less common but can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed:

Hydrolysis: Menthol and formic acid.

Reduction: Menthol.

Oxidation: Various oxidized derivatives of menthol.

科学的研究の応用

Menthyl formate has several applications in scientific research:

Flavor and Fragrance Industry: It is used as a flavoring agent in food products and perfumes due to its pleasant minty aroma.

Pharmaceuticals: this compound is used in topical formulations for its cooling and soothing properties.

Cosmetics: It is an ingredient in various cosmetic products, including creams and lotions, for its refreshing sensation.

Biological Research: The compound is used in studies related to olfactory receptors and sensory perception.

作用機序

Menthyl formate exerts its effects primarily through its interaction with sensory receptors. The menthol component activates transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation. This activation leads to a cooling and refreshing sensation when applied topically or ingested.

Molecular Targets and Pathways Involved:

TRPM8 Channels: Activation of these channels leads to the cooling sensation.

Olfactory Receptors: Interaction with specific olfactory receptors contributes to its aroma.

類似化合物との比較

Menthyl formate is similar to other menthol derivatives, such as menthol acetate and menthol propionate. it is unique in its combination of menthol and formic acid, which provides a distinct cooling effect and aroma. Other similar compounds include:

Menthol Acetate: Used in flavoring and perfumes.

Menthol Propionate: Also used in flavoring and cosmetics.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

Menthyl formate, a compound derived from menthol and formic acid, has garnered attention for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound (CHO) is an ester formed from menthol and formic acid. It is characterized by its pleasant minty aroma, making it suitable for applications in flavors and fragrances. Its structure can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The following sections detail these activities based on current research.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were established as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| Candida albicans | 1.0 |

These results suggest that this compound could be a viable candidate for developing natural preservatives in food and cosmetic products.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). The following table summarizes the findings:

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 100 |

| 100 | 20 | 30 |

These results indicate a dose-dependent reduction in cytokine production, suggesting that this compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound's lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Reactive Oxygen Species (ROS) Modulation : this compound may influence ROS levels, contributing to its anti-inflammatory effects.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound as a topical antimicrobial agent for treating skin infections. Patients treated with a this compound cream showed a significant reduction in infection severity compared to the placebo group.

- Study on Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain compared to controls, supporting its potential use as an anti-inflammatory agent.

化学反応の分析

Hydrolysis and Aminolysis

Methyl formate undergoes hydrolysis and aminolysis, forming critical derivatives:

-

Acid-Catalyzed Hydrolysis :

Reacts with water under acidic conditions to yield formic acid and methanol :Calcium chloride is often added to absorb water, improving yield .

-

Aminolysis :

Reacts with amines (e.g., NH₃) to produce formamide or dimethylformamide (DMF) :

Oxidation and Combustion

Methyl formate combustion proceeds via radical pathways, producing CO₂, H₂O, and intermediates:

-

Combustion Products :

Major products include CO₂, H₂O, and methanol, with trace formaldehyde (HCHO) . -

Laminar Burning Velocities :

Experimental studies at 1 atm pressure reveal velocity trends with equivalence ratio (Φ) :Equivalence Ratio (Φ) Laminar Burning Velocity (cm/s) 0.8 25.3 1.0 33.7 1.6 28.9 Kinetic models attribute this behavior to competing elimination and abstraction pathways .

Pyrolysis and Thermal Decomposition

High-temperature pyrolysis (1430–2070 K) initiates via two primary pathways :

-

Methanol and CO Formation :

-

Formaldehyde and HCO Radicals :

Shock tube experiments coupled with H-ARAS detected H atoms, confirming radical-driven mechanisms .

Catalytic Dehydrogenation for Hydrogen Storage

Ru-based catalysts enable methyl formate to serve as a hydrogen carrier :

-

Dehydrogenation Pathway :

NMR studies identified intermediates like [H–Ru–OOCH] and [H–Ru–OCOOCH₃], with a pH-dependent buffer system stabilizing the reaction .

Radical Reactions and Electron-Induced Mechanisms

Electron irradiation (3–18 eV) of CH₃OH/CO ices generates CH₃O˙ radicals, which react with CO to form methyl formate :

Dissociative electron attachment (DEA) to CO at ~10 eV further accelerates this process .

Interaction with Proton-Bound Solvent Clusters

Gas-phase ion-molecule reactions with protonated water, methanol, or ethanol clusters yield protonated methyl formate (MFH⁺) :

Collision-induced dissociation (CID) studies revealed CH₄ elimination at higher energies, forming [M(CO₂)H⁺] .

特性

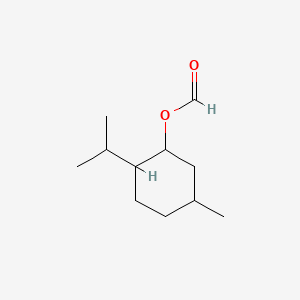

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYZAKCJAFSLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862882 | |

| Record name | 2-Isopropyl-5-methylcyclohexyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid/Sweet minty aroma | |

| Record name | Menthyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | Menthyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.939 | |

| Record name | Menthyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2230-90-2 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-5-methylcyclohexyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。